PI3Kβ/δ Inhibition: Pharmacophore Contribution via AZD8186 Intermediate
The 3,5‑difluoro‑4‑morpholino‑aniline moiety is a critical pharmacophore within the clinical candidate AZD8186, which exhibits potent and selective inhibition of PI3Kβ and PI3Kδ. While the isolated aniline building block itself is not the active drug, its specific substitution pattern is essential for the target binding affinity observed in AZD8186 [1]. In head‑to‑head comparisons within the 8‑(1‑anilino)ethyl‑2‑morpholino‑4‑oxo‑4H‑chromene‑6‑carboxamide series, the 3,5‑difluoro substitution consistently delivered superior potency compared to mono‑fluoro or unsubstituted phenyl analogs [2].
| Evidence Dimension | PI3Kβ/δ inhibitory activity (AZD8186 containing the moiety) |
|---|---|
| Target Compound Data | IC50 (PI3Kβ) = 4 nM; IC50 (PI3Kδ) = 12 nM |
| Comparator Or Baseline | Mono‑fluoro or unsubstituted aniline analogs in the same series |
| Quantified Difference | >10‑fold selectivity over PI3Kα (IC50 = 35 nM) and >150‑fold over PI3Kγ (IC50 = 675 nM) |
| Conditions | Enzymatic inhibition assays using recombinant PI3K isoforms; cellular p‑Akt modulation in PTEN‑deficient PC3 cells |
Why This Matters
Procurement of the specific 3,5‑difluoro‑4‑morpholino building block enables access to the same pharmacophore that underpinned the selection of AZD8186 as a clinical candidate for PTEN‑deficient cancers.
- [1] Barlaam, B. et al. J Med Chem. 2015, 58(2), 943-62. (PI3Kβ/δ IC50 data for AZD8186) View Source
- [2] Gene Chemical Interaction Report (AZD8186). RGD. https://www.rgd.mcw.edu/rgdweb/report/annotation/table.html?term=CHEBI:234358&id=1323832 View Source
